hCAXII-IN-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

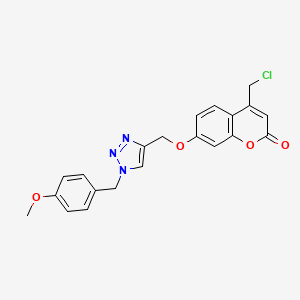

C21H18ClN3O4 |

|---|---|

Peso molecular |

411.8 g/mol |

Nombre IUPAC |

4-(chloromethyl)-7-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methoxy]chromen-2-one |

InChI |

InChI=1S/C21H18ClN3O4/c1-27-17-4-2-14(3-5-17)11-25-12-16(23-24-25)13-28-18-6-7-19-15(10-22)8-21(26)29-20(19)9-18/h2-9,12H,10-11,13H2,1H3 |

Clave InChI |

TZSJUXLIUSWVQX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl |

Origen del producto |

United States |

Foundational & Exploratory

hCAXII-IN-2: A Technical Guide to a Selective Carbonic Anhydrase XII Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonic Anhydrase XII (CAXII)

Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in hypoxic tumors.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Overexpressed in various cancers, CAXII is implicated in tumor progression, proliferation, and metastasis, making it a validated therapeutic target.[2][3] The development of selective CAXII inhibitors is a promising strategy in oncology to disrupt the tumor microenvironment and enhance the efficacy of conventional therapies.[2][3] This guide provides a comprehensive overview of hCAXII-IN-2, a representative potent and selective inhibitor of hCAXII.

Biochemical Profile of this compound

This compound is a small molecule inhibitor designed for high-affinity binding to the active site of hCAXII. Its selectivity is a key attribute, minimizing off-target effects on other carbonic anhydrase isoforms, such as the ubiquitous hCA I and hCA II.

Mechanism of Action

This compound acts as a potent inhibitor of the catalytic activity of hCAXII. By binding to the zinc ion in the enzyme's active site, it blocks the hydration of carbon dioxide, thereby disrupting the pH regulatory function of CAXII. This leads to an increase in extracellular acidity and a decrease in intracellular pH within tumor cells, creating a less favorable environment for cancer cell survival and proliferation.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound and related compounds are typically determined against a panel of human carbonic anhydrase isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's affinity for the enzyme; a lower Kᵢ indicates a more potent inhibitor.

| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

| This compound (Representative) | >10,000 | >10,000 | 247.7 | 5.0 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Compound 18f | 955 | 515 | 21 | 5 |

| Carboxylate Inhibitor (Representative) | >100,000 | >100,000 | >100,000 | 300-930 |

Data compiled from multiple sources for representative selective CAXII inhibitors.[3][4][5]

Cellular Signaling Pathways

Inhibition of CAXII by this compound can modulate key signaling pathways involved in cancer progression.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation.[6] In some cancers, CAXII expression and activity have been linked to the modulation of this pathway. Inhibition of CAXII may interfere with p38 MAPK signaling, affecting cell proliferation and survival.[7]

Caption: p38 MAPK signaling cascade and its modulation by CAXII.

NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of immune and inflammatory responses, as well as cell survival.[8] CAXII has been shown to influence NF-κB activity.[9] By inhibiting CAXII, this compound may disrupt the tumor's ability to evade the immune system and survive.

Caption: Overview of the NF-κB signaling pathway.

Experimental Protocols

Stopped-Flow CO₂ Hydrase Assay for CA Inhibition

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition.[5][10]

Objective: To determine the inhibition constant (Kᵢ) of this compound against hCAXII.

Materials:

-

Stopped-flow spectrophotometer

-

Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

-

This compound and other test compounds

-

Buffer solution (e.g., 20 mM HEPES, pH 7.5)

-

pH indicator (e.g., Phenol Red, 0.2 mM)

-

CO₂-saturated water

-

Sodium sulfate (Na₂SO₄) to maintain ionic strength

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms and this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture: In the stopped-flow instrument's syringe, prepare a solution containing the buffer, pH indicator, Na₂SO₄, and the specific hCA isoform at a known concentration. In the other syringe, prepare a CO₂-saturated water solution.

-

Uncatalyzed Rate Measurement: Mix the solutions without the enzyme to measure the uncatalyzed CO₂ hydration rate.

-

Catalyzed Rate Measurement: Add the enzyme to the buffer syringe and mix to measure the enzyme-catalyzed rate.

-

Inhibition Assay: Incubate the enzyme with various concentrations of this compound before mixing with the CO₂ solution to measure the inhibited rates.

-

Data Analysis: The initial rates of the reaction are determined by monitoring the change in absorbance of the pH indicator over time (typically the first 10-100 seconds). The Kᵢ values are then calculated by fitting the data to the appropriate inhibition model.[5]

Experimental Workflow for Inhibitor Screening

Caption: Workflow for the discovery and validation of CAXII inhibitors.

Synthesis of Selective CAXII Inhibitors

The synthesis of selective CAXII inhibitors often involves multi-step organic chemistry procedures. For coumarin-based sulfonamides, a common approach is the reaction of a substituted coumarin with chlorosulfonic acid, followed by reaction with an appropriate amine.[3] For carboxylate inhibitors, the synthesis may involve the reaction of thiourea with chloroacetic acid and aromatic aldehydes.[4] The precise synthetic route is tailored to achieve the desired chemical structure with optimal inhibitory activity and selectivity.

Conclusion and Future Directions

This compound represents a class of potent and selective inhibitors of carbonic anhydrase XII with significant potential for cancer therapy. The disruption of tumor pH homeostasis and modulation of key signaling pathways provide a strong rationale for their development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in combination with other anticancer agents in preclinical and clinical settings.

References

- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold [flore.unifi.it]

- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focus on the p38 MAPK signaling pathway in bone development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity [frontiersin.org]

- 10. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Coumarin-Based hCA XII Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction

Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in cancer cells.[1] Overexpressed in various tumors, hCA XII is implicated in cancer cell proliferation, invasion, and metastasis, making it a compelling target for anticancer drug development.[1][2] Among the various classes of inhibitors, coumarin-based compounds have emerged as a promising scaffold, demonstrating high potency and selectivity for hCA XII over other isoforms.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of coumarin-based hCA XII inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

The Role of hCA XII in Cancer Progression

hCA XII, along with the related isoform hCA IX, is a key regulator of the tumor microenvironment.[1] In hypoxic tumors, cancer cells switch to glycolytic metabolism, leading to an accumulation of acidic byproducts.[1] hCA XII, located on the cell surface, catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity helps maintain a neutral intracellular pH, which is essential for cancer cell survival and proliferation, while contributing to the acidification of the extracellular space.[5] This acidic microenvironment promotes tumor invasion and metastasis and can contribute to resistance to certain chemotherapies.[5][6] Inhibition of hCA XII is therefore a promising strategy to disrupt pH balance in cancer cells, leading to apoptosis and reduced tumor progression.

Quantitative Analysis of Coumarin-Based hCA XII Inhibitors

The inhibitory potency of coumarin derivatives is typically evaluated against a panel of hCA isoforms to determine both their efficacy and selectivity. The following tables summarize the inhibition constants (Ki) for representative coumarin-based inhibitors from recent studies.

Table 1: Inhibition Constants (Ki, nM) of Selected Coumarin-Sulfonamide Conjugates [7][8]

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 18f | 955 | 515 | 21 | 5 |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

Acetazolamide is a standard, non-selective carbonic anhydrase inhibitor included for comparison.

Table 2: Inhibition Constants (Ki, nM) of Amino Acyl and (Pseudo)-Dipeptidyl Coumarin Derivatives [3]

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 1 | >10000 | >10000 | 23.4 | 30.5 |

| 2 | >10000 | >10000 | 260.5 | 54.7 |

| 6 | >10000 | >10000 | 163.5 | 336.3 |

| 17 | >10000 | >10000 | 163.2 | 9.6 |

| 19 | >10000 | >10000 | 260.3 | 9.5 |

Structure-Activity Relationship of Coumarin-Based hCA XII Inhibitors

The core structure of these inhibitors is the coumarin scaffold, which is recognized by the active site of carbonic anhydrases. The SAR of these compounds is primarily dictated by the nature and position of substituents on the coumarin ring.

Key SAR insights include:

-

7-Position Substitution: The 7-position of the coumarin ring is a critical site for modification. Attaching sulfonamide-containing side chains at this position has proven to be an effective strategy for achieving potent inhibition of both hCA IX and XII.[7]

-

6-Position Substitution: Introduction of amino acyl and dipeptidyl moieties at the 6-position can lead to excellent selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[3]

-

Hydrophobic and Electronic Effects: The nature of the substituents on appended aromatic or heterocyclic rings can significantly impact potency. Electron-withdrawing or -donating groups can modulate the binding affinity of the inhibitor to the zinc ion in the active site.

-

Linker Chemistry: The linker connecting the coumarin scaffold to other moieties plays a crucial role in orienting the inhibitor within the active site and can influence both potency and selectivity.

Experimental Protocols

The primary method for determining the inhibitory activity of hCA inhibitors is the stopped-flow CO2 hydration assay .

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The enzymatic reaction leads to a change in pH, which is monitored by a pH indicator. The rate of this change is proportional to the enzyme's activity.

Detailed Methodology:

-

Reagents and Buffers:

-

Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).

-

Buffer solution (e.g., Tris-HCl) at a specific pH (typically in the physiological range).

-

pH indicator solution (e.g., phenol red).

-

CO2-saturated water.

-

Inhibitor stock solutions (typically in DMSO) and serial dilutions.

-

-

Instrumentation:

-

A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

-

-

Procedure:

-

The enzyme solution (containing the CA isoform and pH indicator in buffer) and the inhibitor solution at various concentrations are pre-incubated.

-

The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time as the pH changes due to the enzymatic reaction.

-

The initial rate of the reaction is calculated from the linear phase of the kinetic trace.

-

The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

-

Experimental and Drug Discovery Workflow

The development of novel hCA XII inhibitors follows a structured workflow, from initial design to preclinical evaluation.

Coumarin-based inhibitors represent a highly promising class of compounds for targeting hCA XII in cancer therapy. Their favorable potency and selectivity, coupled with a well-understood structure-activity relationship, provide a solid foundation for the rational design of novel anticancer agents. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and translating the most promising candidates into clinical development. This technical guide serves as a comprehensive resource for professionals engaged in this exciting field of drug discovery.

References

- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Discovery, Synthesis, and Evaluation of Selective Human Carbonic Anhydrase XII Inhibitors: A Case Study on Triazolopyrimidine-Based Compounds

Introduction: This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII). As the specific compound "hCAXII-IN-2" is not found in the public domain, this document will focus on a representative and well-characterized class of hCA XII inhibitors, the 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. This class of compounds demonstrates the core principles and methodologies employed in the development of selective hCA XII inhibitors for potential therapeutic applications, particularly in oncology.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The human genome encodes for 15 different CA isoforms, with 12 being catalytically active.[1] Among these, the transmembrane isoforms hCA IX and hCA XII are overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2][3] Their activity contributes to the acidification of the extracellular space, which in turn promotes tumor progression, invasion, and metastasis, while helping to maintain a neutral intracellular pH.[2][3] This makes hCA IX and hCA XII attractive targets for the development of novel anticancer therapies.[2][3] The key challenge in this field is to develop inhibitors that are highly selective for the tumor-associated isoforms over the ubiquitously expressed cytosolic isoforms hCA I and hCA II to minimize off-target side effects.[1]

Discovery and Design Rationale

The development of the triazolopyrimidine-based hCA XII inhibitors was based on a convergent synthetic strategy. The core scaffold, 2-sulfanilamido[1][4][5]triazolo[1,5-a]pyrimidine, was modified at the 7-position with various aryl and heteroaryl groups to explore the structure-activity relationship (SAR) and enhance selectivity for hCA XII.[1] The sulfanilamide group is a well-established zinc-binding group for carbonic anhydrase inhibitors.[1]

Synthesis

The synthesis of the 7-aryl/heteroaryl triazolopyrimidines is achieved through a multi-step process. A representative synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of 7-substituted 2-sulfanilamido[1][4][5]triazolo[1,5-a]pyrimidines

A convergent synthetic procedure is employed for the preparation of the target compounds.[1]

-

Step 1: Synthesis of Intermediate 5-(substituted)-[1][4][5]triazolo[1,5-a]pyrimidin-2-amine. This intermediate is synthesized by reacting 3-amino-1H-1,2,4-triazole with a substituted 1,3-dicarbonyl compound in the presence of a catalyst.

-

Step 2: Sulfonylation. The intermediate from Step 1 is then reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base like pyridine.

-

Step 3: Deprotection. The resulting acetamido-protected compound is deprotected under acidic or basic conditions to yield the final sulfanilamide derivative.

A more specific example from the literature for a related compound involves the synthesis of (E)-3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, which can serve as a precursor for more complex heterocyclic systems.[1] The crude residue is purified by flash chromatography, using ethyl acetate as the eluent.[1]

Biological Evaluation

The inhibitory activity of the synthesized compounds is evaluated against a panel of hCA isoforms to determine their potency and selectivity.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibition of hCA isoforms is measured using a stopped-flow CO2 hydrase assay.[6][7][8]

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the inhibitors are prepared in a suitable solvent (e.g., DMSO) and then diluted.[6]

-

Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. A phenol red indicator is used in a buffer solution (e.g., HEPES) to monitor the pH change resulting from the formation of a proton.[6] The reaction is initiated by mixing the enzyme/inhibitor solution with a CO2 solution.

-

Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The inhibition constants (Ki) are then calculated using the Cheng-Prusoff equation.[6]

Quantitative Data

The inhibitory activities of a selection of 7-aryl/heteroaryl triazolopyrimidine-based sulfanilamides against hCA I, II, IX, and XII are summarized in the table below.[1] Acetazolamide (AAZ) is included as a standard reference inhibitor.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 1d | 105 | 98 | 5.1 | 8.8 |

| 1j | 128 | 115 | 8.6 | 5.4 |

| 1r | 256 | 180 | 35.4 | 4.3 |

| 1v | 98 | 85 | 4.7 | 12.6 |

| 1x | 112 | 101 | 5.1 | 15.2 |

| 1ab | 320 | 250 | 48.2 | 9.0 |

| AAZ | 250 | 12 | 25 | 5.7 |

Data extracted from Romagnoli et al.[1]

Several compounds from this series, such as 1j and 1r , exhibit potent, single-digit nanomolar inhibition of hCA XII and display favorable selectivity over the off-target cytosolic isoforms hCA I and hCA II.[1]

Signaling Pathways and Experimental Workflows

The inhibition of hCA XII on the surface of cancer cells is intended to disrupt the pH regulation mechanism that favors tumor growth and survival.

Caption: Role of hCA XII in tumor pH regulation and its inhibition.

The above diagram illustrates that tumor cells produce CO2 through metabolic processes. This CO2 is then transported to the extracellular space where hCA XII catalyzes its hydration, leading to an increase in protons and a decrease in the extracellular pH. Selective hCA XII inhibitors block this process, thereby disrupting the pH balance that is favorable for tumor progression.

Caption: Workflow for discovery and evaluation of hCA XII inhibitors.

This workflow diagram outlines the key steps in the discovery and preclinical evaluation of novel hCA XII inhibitors, from initial design and synthesis to biological testing and lead optimization.

References

- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Carbonic Anhydrase I, II, IX, and XII Inhibition Studies with a Series of Cyclic Sulfonyl Guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Target Validation of hCAXII-IN-2 in Cancer Cells: A Technical Guide

This technical guide provides an in-depth overview of the target validation of human Carbonic Anhydrase XII (hCAXII) as a therapeutic target in cancer, with a focus on the role of inhibitors like hCAXII-IN-2. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of hCAXII in Cancer

Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors.[1][2] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the tumor microenvironment, which is often characterized by hypoxia and acidosis, hCAXII plays a crucial role in maintaining the intracellular pH (pHi) of cancer cells at a level conducive to proliferation and survival, while contributing to the acidification of the extracellular space.[3][4] This altered pH gradient promotes tumor invasion, metastasis, and chemoresistance.[5]

The overexpression of hCAXII has been linked to the upregulation of the Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor activated under hypoxic conditions.[6] Furthermore, hCAXII has been found to be co-localized with P-glycoprotein (P-gp), a major ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR).[4] The enzymatic activity of hCAXII can modulate the efflux function of P-gp, suggesting that inhibition of hCAXII could be a strategy to overcome chemoresistance.[3][4]

Quantitative Data on hCAXII Inhibitors

A variety of small molecule inhibitors targeting hCAXII have been developed and evaluated for their efficacy in cancer cell lines. The following tables summarize the inhibitory activity (Ki) against hCAXII and other isoforms, as well as the cytotoxic effects (IC50) and the ability to reverse doxorubicin resistance in different cancer cell models.

Table 1: Inhibitory Activity (Ki, nM) of Selected Compounds against Human Carbonic Anhydrase Isoforms

| Compound/Inhibitor | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [3] |

| Compound 5 | >10000 | 8970 | 107 | 6.2 | [2] |

| Compound 14 | >10000 | 9850 | 125 | 7.8 | [2] |

| Compound 33 | 8750 | 7640 | 98.5 | 5.4 | [4] |

Data presented as the inhibitory constant (Ki) in nanomolar concentrations. Lower values indicate higher potency.

Table 2: In Vitro Efficacy of Dual P-gp and hCAXII Inhibitors in Chemoresistant Cancer Cell Lines

| Cell Line | Compound | Doxorubicin IC50 (nM) | Resistance Reversal Fold | Reference |

| K562/DOX | Doxorubicin alone | 5000 | - | [2] |

| + Verapamil (1 µM) | 150 | 33.3 | [2] | |

| + Compound 5 (1 µM) | 180 | 27.8 | [2] | |

| + Compound 14 (1 µM) | 210 | 23.8 | [2] | |

| HT29/DOX | Doxorubicin alone | >10000 | - | [4] |

| + Verapamil (3 µM) | 1250 | >8 | [4] | |

| + Compound 33 (3 µM) | 250 | >40 | [4] | |

| A549/DOX | Doxorubicin alone | >10000 | - | [4] |

| + Verapamil (3 µM) | 1500 | >6.7 | [4] | |

| + Compound 33 (3 µM) | 300 | >33.3 | [4] |

IC50 values represent the concentration of doxorubicin required to inhibit cell growth by 50%. The Resistance Reversal Fold is the ratio of the IC50 of doxorubicin alone to the IC50 in the presence of the inhibitor.

Experimental Protocols

This section details the methodologies for key experiments involved in the validation of hCAXII inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibitory potency of a compound against different carbonic anhydrase isoforms.

Materials:

-

Recombinant human CA isoforms (hCA I, II, IX, and XII)

-

Test compounds dissolved in DMSO

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare solutions of the recombinant hCA enzymes in the buffer.

-

Prepare serial dilutions of the test compounds.

-

In the stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water in the presence or absence of the inhibitor.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the CO2 hydration reaction.

-

Calculate the initial rates of reaction for each inhibitor concentration.

-

Determine the IC50 values by plotting the reaction rates against the inhibitor concentrations.

-

Calculate the Ki values using the Cheng-Prusoff equation.

Cell Viability and Doxorubicin Synergy Assay (MTT Assay)

This assay assesses the cytotoxicity of the inhibitors alone and in combination with chemotherapeutic agents.

Materials:

-

Cancer cell lines (e.g., K562/DOX, HT29/DOX, A549/DOX)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics

-

Doxorubicin

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound, doxorubicin, or a combination of both. Include untreated cells as a control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 values for each treatment.

-

To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of hCAXII inhibitors in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells for implantation (e.g., MDA-MB-231, JC)

-

Test compound and vehicle control

-

Chemotherapeutic agent (e.g., doxorubicin)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically implant the cancer cells into the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, test compound alone, doxorubicin alone, combination of test compound and doxorubicin).

-

Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral).

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the target validation of hCAXII.

Caption: HIF-1α Signaling Pathway Leading to hCAXII Upregulation.

Caption: Experimental Workflow for hCAXII Inhibitor Validation.

Caption: Logical Relationship of hCAXII in Chemoresistance.

References

- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIF-1α pathway | Abcam [abcam.com]

- 6. Cancer Drug Target Discovery | QIAGEN Digital Insights [digitalinsights.qiagen.com]

The Role of Carbonic Anhydrase XII in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and therapeutic resistance. A key feature of the TME is its acidic extracellular pH (pHe), a consequence of altered tumor cell metabolism, often referred to as the Warburg effect. Carbonic anhydrase XII (CA XII), a transmembrane zinc metalloenzyme, is a pivotal regulator of pH homeostasis in the TME. Overexpressed in a wide range of solid tumors, hCA XII catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH (pHi). This altered pH gradient promotes tumor cell proliferation, invasion, and evasion of the host immune response, and contributes to chemoresistance. This technical guide provides an in-depth overview of the role of hCA XII in the tumor microenvironment, presenting key quantitative data, detailed experimental protocols for its study, and elucidation of its associated signaling pathways.

Introduction

Human Carbonic Anhydrase XII (hCA XII) is a member of the α-carbonic anhydrase family of enzymes. It is a single-pass transmembrane protein with an N-terminal extracellular catalytic domain and a short intracellular C-terminal tail.[1] First identified in renal cell carcinoma, its expression is significantly upregulated in numerous cancers, including breast, lung, colon, and glioblastoma, while showing limited expression in normal tissues.[2] This differential expression profile makes hCA XII an attractive target for cancer diagnosis and therapy.

The primary function of hCA XII in the TME is the maintenance of a pH gradient favorable for tumor progression.[1][3] Rapidly proliferating cancer cells exhibit increased glycolysis, leading to the production of lactic acid and a subsequent decrease in intracellular pH. To counteract this intracellular acidosis, which would otherwise inhibit glycolysis and induce apoptosis, cancer cells upregulate pH-regulating proteins, including hCA XII. By catalyzing the formation of extracellular protons, hCA XII contributes to an acidic TME, which in turn facilitates enzymatic degradation of the extracellular matrix (ECM), promoting cell migration and invasion. Furthermore, the acidic TME can suppress the activity of immune cells, such as T lymphocytes and natural killer (NK) cells, allowing the tumor to evade immune surveillance.

Quantitative Data on hCA XII

Expression of hCA XII in Normal vs. Tumor Tissues

The overexpression of hCA XII in cancerous tissues compared to their normal counterparts is a well-documented phenomenon. Immunohistochemical and microarray analyses have provided quantitative insights into this differential expression across various cancer types.

| Cancer Type | Method | hCA XII Expression in Tumor | hCA XII Expression in Normal Tissue | Reference |

| Cervical Cancer | Immunohistochemistry | 57.1% in well-differentiated, 48.3% in moderately differentiated, 25.0% in poorly differentiated tumors | Highly expressed (70-100%) in normal cervical tissues and CIN I/II | [4] |

| Ovarian Carcinoma | Immunohistochemistry | Significantly higher expression compared to borderline tumors and non-neoplastic epithelia | Lower expression levels observed in normal ovarian epithelia | [5] |

| Colorectal Tumors | Not specified | Very distinct from tissues | Not specified | [2] |

| Clear Cell Carcinomas | Not specified | Correlates with histological grade | Not specified | [2] |

Kinetic Properties of hCA XII

The enzymatic activity of hCA XII is crucial to its function in the TME. The specific activity of recombinant hCA XII has been characterized, providing a baseline for inhibitor studies.

| Parameter | Value | Method | Reference |

| Specific Activity (CO2 hydration) | 250–262 units/mg | Endpoint titration assay | [6] |

| Specific Activity (p-nitrophenyl acetate hydrolysis) | > 300 pmol/min/µg | Spectrophotometry | [7] |

Inhibition of hCA XII Activity

A variety of small molecule inhibitors targeting hCA XII have been developed and characterized. Their inhibition constants (Ki) provide a measure of their potency.

| Inhibitor | hCA XII Ki (nM) | hCA IX Ki (nM) | hCA II Ki (nM) | hCA I Ki (nM) | Reference |

| 6A10 (monoclonal antibody) | 3.1 | 520-720 | - | - | [1] |

| Acetazolamide (AAZ) | - | - | - | - | [8] |

| SLC-0111 (U-104) | 45.4 | 25.1 | 157 | 983 | [9] |

| Compound 1 | 1.0 | - | - | - | [10] |

| Compound 2 | - | - | - | - | [10] |

| Compound 4 | - | - | - | - | [10] |

| Psammaplin C derivative (Compound 5) | 0.56 | - | - | - | [1] |

| SH7s | 55.2 | 15.9 | - | - | [11] |

Effects of hCA XII Inhibition on Tumor Growth and Metastasis

Inhibition of hCA XII has been shown to impede tumor growth and reduce the metastatic potential of cancer cells in preclinical models.

| Cancer Model | Intervention | Quantitative Effect | Reference |

| LS174Tr Xenograft | ca9 silencing | 40% reduction in tumor volume | [12] |

| LS174Tr Xenograft | Combined ca9 and ca12 silencing | 85% reduction in tumor volume | [12] |

| Drug-resistant breast tumors | Compound 1 (1900 ng/kg) + doxorubicin | Restored efficacy of doxorubicin to the same extent as tariquidar | [13] |

| Melanoma cell lines (SK-MEL28, A375) | Cyclopamine (indirect inhibitor) | Five-fold inhibition of cell migration after 24h | [14] |

| Head and Neck Squamous Carcinoma (FaDu cells) | SLC-0111 (100 µM) | 26% reduction in cell viability | [15] |

| Head and Neck Squamous Carcinoma (SCC-011 cells) | SLC-0111 (100 µM) | 15% reduction in cell viability | [15] |

Signaling Pathways Involving hCA XII

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

The expression of the CA12 gene is primarily regulated by the transcription factor HIF-1α. Under hypoxic conditions, a common feature of the TME, HIF-1α is stabilized and translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, including CA12.[1] This leads to the upregulation of hCA XII, which then contributes to the adaptation of cancer cells to the hypoxic and acidic microenvironment.

Caption: HIF-1α mediated upregulation of hCA XII under hypoxic conditions.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[16] Activation of the p38 MAPK pathway has been linked to the pro-migratory and pro-invasive functions of hCA XII in some cancers. The precise mechanism of how hCA XII activates this pathway is still under investigation but may involve changes in the intracellular pH or interactions with other cell surface proteins.

Caption: p38 MAPK signaling pathway potentially activated by hCA XII.

Interaction with P-glycoprotein (P-gp) in Chemoresistance

Recent evidence suggests a physical and functional interaction between hCA XII and the drug efflux pump P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR).[1][10][13] hCA XII is often co-expressed with P-gp in chemoresistant cancer cells. It is proposed that hCA XII, by maintaining an alkaline intracellular pH, creates an optimal environment for the ATPase activity of P-gp, thereby enhancing its drug efflux capacity.[10][17] Inhibition of hCA XII leads to a decrease in intracellular pH, which in turn impairs P-gp function and restores sensitivity to chemotherapeutic agents.[1][10]

Caption: Functional interaction between hCA XII and P-gp in chemoresistance.

Experimental Protocols

Measurement of hCA XII Activity

Method: Stopped-Flow Spectrophotometry for CO2 Hydration Activity

This method measures the kinetics of the CA-catalyzed hydration of CO2 by monitoring the associated pH change with a colorimetric indicator.

Materials:

-

Stopped-flow spectrophotometer

-

CO2-saturated water (substrate)

-

Buffer (e.g., 20 mM HEPES or TAPS, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

Purified recombinant hCA XII or cell lysates

-

CA inhibitor (e.g., acetazolamide) for control experiments

Procedure:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Prepare the CO2 substrate by bubbling CO2 gas through chilled, deionized water until saturation.

-

Prepare the assay buffer containing the pH indicator at a suitable concentration.

-

In one syringe of the stopped-flow apparatus, load the CO2-saturated water.

-

In the other syringe, load the assay buffer containing the purified hCA XII or cell lysate.

-

Initiate the mixing of the two syringes. The hydration of CO2 to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

-

The initial rate of the reaction is determined from the slope of the absorbance change versus time.

-

The uncatalyzed rate is measured by replacing the enzyme solution with buffer.

-

Enzyme activity is calculated as (catalyzed rate - uncatalyzed rate) / [enzyme concentration]. One unit of activity is typically defined as the amount of enzyme that doubles the uncatalyzed rate.

Measurement of Extracellular and Intracellular pH

Method: pH-sensitive Microelectrodes and Fluorescence Microscopy

This protocol describes the direct measurement of pHe in tumors using microelectrodes and the determination of pHi using a fluorescent dye.

Materials:

-

pH-sensitive glass microelectrodes

-

Reference electrode (e.g., Ag/AgCl)

-

High-impedance electrometer

-

Micromanipulator

-

Fluorescence microscope

-

pH-sensitive fluorescent dye (e.g., BCECF-AM)

-

Calibration buffers of known pH

Procedure for Extracellular pH (pHe):

-

Calibrate the pH microelectrode using standard buffers at the experimental temperature.

-

Under anesthesia, expose the tumor tissue in the animal model.

-

Using a micromanipulator, carefully insert the tip of the pH microelectrode into the tumor interstitium.

-

Place the reference electrode in contact with a nearby tissue or saline solution.

-

Record the potential difference using the electrometer and convert it to a pH value based on the calibration curve.

-

Take measurements at multiple locations within the tumor to assess pH heterogeneity.

Procedure for Intracellular pH (pHi):

-

Load the cancer cells (in culture or from a dissociated tumor) with the pH-sensitive fluorescent dye (e.g., 2-5 µM BCECF-AM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye.

-

Excite the cells at two different wavelengths (e.g., 490 nm and 440 nm for BCECF) and measure the emission intensity at a single wavelength (e.g., 535 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.

-

Generate a calibration curve by incubating dye-loaded cells in buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

-

Calculate the pHi of the experimental cells using the calibration curve.

Immunohistochemistry (IHC) for hCA XII in Tumor Tissues

This protocol outlines the detection and localization of hCA XII protein in paraffin-embedded tumor sections.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody against hCA XII

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinize the tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in antigen retrieval solution (e.g., in a microwave or pressure cooker).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with the primary anti-hCA XII antibody at the optimal dilution overnight at 4°C.

-

Wash the slides and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the streptavidin-HRP conjugate.

-

Develop the color by adding the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip using a permanent mounting medium.

-

Visualize and score the staining intensity and percentage of positive cells under a light microscope.

Western Blotting for hCA XII

This protocol describes the detection of hCA XII protein in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue samples

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against hCA XII

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse cells or homogenize tissue in RIPA buffer on ice.

-

Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-hCA XII antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands by adding ECL substrate and exposing the membrane to X-ray film or a digital imager.

-

Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Transwell Migration Assay

This assay measures the chemotactic migration of cancer cells in response to a chemoattractant, and can be used to assess the effect of hCA XII expression or inhibition on cell motility.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

24-well plates

-

Cancer cell lines with varying hCA XII expression

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Seed the lower chambers of the 24-well plate with medium containing the chemoattractant.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell inserts. If testing inhibitors, add the compound to the cell suspension.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24-48 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Wash the inserts to remove excess stain.

-

Elute the stain from the cells with a destaining solution (e.g., 10% acetic acid).

-

Quantify the migrated cells by measuring the absorbance of the eluted stain in a plate reader, or by counting the stained cells in several microscopic fields.

Caption: Workflow for a transwell cell migration assay.

Conclusion

Human Carbonic Anhydrase XII is a key player in the tumor microenvironment, contributing significantly to the acidic milieu that fosters tumor growth, invasion, and therapeutic resistance. Its upregulation in a multitude of cancers and its limited expression in normal tissues underscore its potential as a valuable biomarker and a promising therapeutic target. The quantitative data presented in this guide highlight the significant impact of hCA XII on tumor biology, and the detailed experimental protocols provide a practical framework for its further investigation. A deeper understanding of the signaling pathways involving hCA XII will be crucial for the development of novel and effective anti-cancer strategies aimed at disrupting the delicate pH balance that tumors exploit for their survival and progression. The continued exploration of hCA XII inhibitors, both as monotherapies and in combination with existing treatments, holds great promise for improving patient outcomes in a variety of malignancies.

References

- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbonic anhydrase XII expression is associated with histologic grade of cervical cancer and superior radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA12 Enzyme Human Recombinant | Carbonic Anhydrase 12 | ProSpec [prospecbio.com]

- 8. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. | Semantic Scholar [semanticscholar.org]

- 13. P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. usiena-air.unisi.it [usiena-air.unisi.it]

- 15. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Binding Affinity and Kinetics of hCAXII Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting human carbonic anhydrase XII (hCAXII), a transmembrane enzyme implicated in various physiological and pathological processes, including cancer. Due to the absence of publicly available data for a specific compound designated "hCAXII-IN-2," this document will utilize data for a representative, potent, and selective hCAXII inhibitor, SLC-0111 , to illustrate the core principles and experimental methodologies.

Introduction to hCAXII and its Inhibition

Human Carbonic Anhydrase XII (hCAXII) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its overexpression in various tumors is associated with pH regulation in the tumor microenvironment, promoting cancer cell survival and proliferation.[1] Consequently, hCAXII has emerged as a promising target for anticancer drug development.[1] The development of selective hCAXII inhibitors is a key area of research to minimize off-target effects, particularly on the ubiquitous isoforms hCA I and II.[1]

Quantitative Binding Data

The binding affinity of an inhibitor to its target is a critical parameter in drug development. It is typically quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). The following table summarizes the inhibition constants (Ki) for SLC-0111 against various human carbonic anhydrase isoforms.

| Inhibitor | Target Isoform | Inhibition Constant (Ki) (nM) |

| SLC-0111 | hCA I | >10000 |

| SLC-0111 | hCA II | >10000 |

| SLC-0111 | hCA IX | 45.8 |

| SLC-0111 | hCA XII | 5.7 |

Table 1: Inhibition constants (Ki) of SLC-0111 against various hCA isoforms.

Binding Kinetics

| Parameter | Description | Typical Unit |

| k_on_ (Association Rate Constant) | The rate at which the inhibitor binds to the target enzyme. | M⁻¹s⁻¹ |

| k_off_ (Dissociation Rate Constant) | The rate at which the inhibitor-enzyme complex dissociates. | s⁻¹ |

| K_d_ (Dissociation Constant) | The ratio of k_off_ to k_on_ (k_off_/k_on_), representing the equilibrium constant for the dissociation of the complex. | M |

Table 2: Key kinetic parameters for inhibitor-enzyme interactions.

Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust experimental methodologies. The following sections detail the protocols for the most common assays used in the characterization of hCAXII inhibitors.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the enzymatic activity of carbonic anhydrases and the inhibitory potency of compounds.

Principle: This technique measures the initial rate of the CA-catalyzed CO₂ hydration reaction. The reaction is monitored by a rapid change in pH, which is detected by a pH indicator dye (e.g., phenol red) using a stopped-flow spectrophotometer. The inhibition constant (Ki) is determined by measuring the enzyme activity at various inhibitor concentrations.

Protocol:

-

Reagent Preparation:

-

Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄ for constant ionic strength.

-

pH Indicator: 0.2 mM Phenol red.

-

Enzyme: Purified recombinant hCAXII at a suitable concentration (e.g., 10-20 nM).

-

Substrate: CO₂-saturated water. Prepared by bubbling CO₂ gas through chilled, deionized water.

-

Inhibitor: A stock solution of the inhibitor (e.g., SLC-0111) in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

-

-

Instrumentation: An Applied Photophysics stopped-flow instrument or a similar spectrophotometer is used.

-

Procedure:

-

The enzyme solution and the inhibitor at various concentrations are pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer containing the pH indicator in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over a short period (10-100 seconds) at its maximum absorbance wavelength (557 nm for phenol red).

-

The initial rates of the catalyzed reaction are determined from the slope of the absorbance change over time.

-

-

Data Analysis:

-

The initial rates are plotted against the substrate (CO₂) concentration to determine the Michaelis-Menten kinetic parameters (Vmax and Km).

-

Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using specialized software.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing both kinetic and affinity data.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, e.g., hCAXII) is immobilized. The binding of the other molecule (the analyte, e.g., the inhibitor) causes a change in mass on the sensor surface, which is detected as a change in the SPR signal.

Protocol:

-

Ligand Immobilization:

-

hCAXII is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

-

Analyte Interaction:

-

A series of concentrations of the inhibitor are injected over the sensor surface.

-

The association phase is monitored as the inhibitor binds to the immobilized hCAXII.

-

A buffer-only injection follows to monitor the dissociation phase.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of SPR signal vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor is titrated into a solution containing hCAXII. The heat released or absorbed upon binding is measured by a sensitive microcalorimeter.

Protocol:

-

Sample Preparation:

-

hCAXII and the inhibitor are prepared in the same buffer to minimize heats of dilution.

-

-

Titration:

-

A series of small injections of the inhibitor solution are made into the hCAXII solution in the sample cell of the ITC instrument.

-

The heat change after each injection is measured and integrated.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of inhibitor to protein.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the hCAXII signaling pathway and the general workflows for the binding assays.

Caption: hCAXII's role in regulating pH and promoting cancer progression.

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

This technical guide has provided a detailed overview of the binding affinity and kinetics of inhibitors targeting hCAXII, using the well-characterized inhibitor SLC-0111 as a primary example. The methodologies described herein represent the current standards for the in-depth characterization of enzyme inhibitors. A thorough understanding and application of these techniques are essential for the successful discovery and development of novel and selective hCAXII inhibitors for therapeutic applications.

References

Data Presentation: Selectivity Profile of Compound 18f

An in-depth analysis of the selectivity profile of a potent human carbonic anhydrase XII inhibitor.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles.[2][3] The tumor-associated isoforms, human carbonic anhydrase IX (hCA IX) and XII (hCA XII), are overexpressed in a variety of solid tumors and play a crucial role in pH regulation of the tumor microenvironment, contributing to tumor progression and metastasis.[2][4] Consequently, the development of selective inhibitors targeting hCA IX and XII is a promising strategy for anticancer drug development.[4]

This technical guide provides a detailed overview of the selectivity profile of a representative potent and selective inhibitor of human carbonic anhydrase XII (hCA XII). As the specific compound "hCAXII-IN-2" was not identified in the public scientific literature, this guide will utilize a well-characterized inhibitor, compound 18f , a novel sulfonamide based on a coumarin scaffold, to illustrate the principles of selectivity against other CA isoforms.[2][4] This document is intended for researchers, scientists, and drug development professionals working in the field of carbonic anhydrase inhibitors.

The inhibitory activity of compound 18f was evaluated against four key human carbonic anhydrase isoforms: the cytosolic and widespread hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibition constants (Kᵢ) are summarized in the table below, providing a clear quantitative comparison of the inhibitor's potency and selectivity.[4]

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) in nM |

| hCA I | 955 |

| hCA II | 515 |

| hCA IX | 21 |

| hCA XII | 5 |

Data sourced from: Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold.[4]

The data clearly indicates that compound 18f is a highly potent inhibitor of hCA XII with a Kᵢ of 5 nM.[4] It also shows significant inhibitory activity against hCA IX (Kᵢ = 21 nM).[4] Importantly, the compound is significantly less potent against the off-target cytosolic isoforms hCA I and hCA II, with Kᵢ values of 955 nM and 515 nM, respectively.[4] This demonstrates a favorable selectivity profile for the tumor-associated isoforms over the ubiquitous cytosolic ones.

Experimental Protocols

The determination of the inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.

Stopped-Flow CO₂ Hydrase Assay Protocol

This protocol is a standard method for measuring the inhibition of carbonic anhydrase activity.

1. Reagents and Buffers:

-

Buffer: Tris-HCl buffer (pH 7.4).

-

Substrate: Saturated CO₂ solution.

-

Indicator: p-Nitrophenol.

-

Enzyme: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).

-

Inhibitor: Compound 18f dissolved in a suitable solvent (e.g., DMSO).

2. Instrumentation:

-

A stopped-flow spectrophotometer.

3. Assay Procedure:

-

All measurements are performed at a constant temperature, typically 25°C.

-

The reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and the CO₂ substrate solution in the stopped-flow instrument.

-

The change in absorbance of the pH indicator (p-nitrophenol) is monitored over time as the hydration of CO₂ leads to a change in pH.

-

The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance versus time curve.

-

The uncatalyzed rate of CO₂ hydration is measured in the absence of the enzyme and is subtracted from the catalyzed rates.

-

Inhibition constants (Kᵢ) are determined by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition.

Mandatory Visualizations

Experimental Workflow for Determining CA Inhibition Profile

Caption: Workflow for determining the inhibition constants (Ki) of a compound against various carbonic anhydrase isoforms using a stopped-flow CO2 hydrase assay.

Logical Relationship of CA Isoform Selectivity

References

- 1. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

hCAXII-IN-2: A Potent and Selective Chemical Probe for Human Carbonic Anhydrase XII

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, playing a crucial role in pH regulation of the tumor microenvironment and promoting cancer cell proliferation, invasion, and metastasis. Its limited expression in normal tissues makes it an attractive therapeutic target. hCAXII-IN-2, a coumarin-linked 1,2,4-oxadiazole, has emerged as a potent and highly selective inhibitor of hCA XII. This document provides a comprehensive technical overview of this compound, including its synthesis, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways associated with hCA XII in cancer. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a chemical probe to investigate the function of hCA XII and for professionals in the field of drug development exploring novel anticancer therapeutics.

Introduction to hCA XII and the Role of Chemical Probes

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The transmembrane isoform, hCA XII, is of particular interest in oncology as it is frequently overexpressed in various hypoxic solid tumors.[2][3] By regulating the extracellular pH, hCA XII helps to create an acidic tumor microenvironment that is conducive to cancer cell survival, invasion, and resistance to therapy.[3]

Selective chemical probes are indispensable tools for elucidating the physiological and pathological roles of specific enzymes. A high-quality chemical probe for hCA XII should exhibit potent and selective inhibition of the target enzyme over other CA isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II, to minimize off-target effects. This compound has been identified as such a probe, demonstrating nanomolar potency and remarkable selectivity for hCA XII.[4]

Chemical Properties and Synthesis of this compound

This compound is chemically described as 7-((5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)methoxy)-4-methyl-2H-chromen-2-one. It belongs to a class of coumarin-based compounds that have shown promise as selective inhibitors of tumor-associated CA isoforms.[4][5]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a coumarin intermediate followed by its coupling to a substituted 1,2,4-oxadiazole moiety. A generalized synthetic scheme is outlined below.

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin. This is typically achieved through the Pechmann condensation of resorcinol with ethyl acetoacetate.

Step 2: Alkylation of 7-hydroxy-4-methylcoumarin. The hydroxyl group of the coumarin is alkylated with a suitable halo-compound to introduce a linker for the oxadiazole ring.

Step 3: Synthesis of the 1,2,4-oxadiazole intermediate. This is generally prepared from a substituted benzaldehyde and an appropriate amidoxime.

Step 4: Coupling of the coumarin and 1,2,4-oxadiazole moieties. The final step involves the coupling of the alkylated coumarin with the pre-formed 1,2,4-oxadiazole to yield this compound.[6]

A detailed, step-by-step synthesis protocol can be found in the primary literature.[4]

Quantitative Inhibitory Data

The inhibitory activity of this compound against four key human carbonic anhydrase isoforms was determined using a stopped-flow CO2 hydration assay. The results, summarized in the table below, highlight the exceptional potency and selectivity of this compound for the tumor-associated isoform hCA XII.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| This compound | >10000 | >10000 | 268.5 | 84.2 |

Data extracted from MedchemExpress product information, citing Thacker PS, et al. (2020).

Experimental Protocols

The following is a detailed methodology for the key experiment used to characterize this compound.

Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.

Principle: The hydration of CO2 produces bicarbonate and a proton, leading to a decrease in pH. The rate of this pH change is proportional to the enzyme's activity. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the monitoring of the reaction in real-time.[7][8]

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Syringes for the stopped-flow instrument

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor (this compound) in an appropriate solvent (e.g., DMSO).

-

Prepare working solutions of the inhibitor by diluting the stock solution in the assay buffer.

-

Prepare solutions of the purified hCA isoforms in the assay buffer.

-

Prepare CO2-saturated water by bubbling CO2 gas through deionized water.

-

-

Enzyme Inhibition Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme solution and the other with the CO2-saturated buffer containing the pH indicator.

-

To measure inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period before mixing with the substrate.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

hCA XII Signaling Pathway in Cancer

hCA XII is implicated in several signaling pathways that promote cancer progression. Its activity influences the tumor microenvironment and intracellular signaling cascades.[9][10]

Caption: hCA XII signaling in cancer.

Experimental Workflow for this compound Evaluation

The evaluation of this compound as a chemical probe for hCA XII follows a logical experimental workflow.

Caption: Evaluation of this compound.

Conclusion

This compound is a valuable chemical probe for the study of human carbonic anhydrase XII. Its high potency and exceptional selectivity make it a superior tool for investigating the role of hCA XII in cancer biology and for the development of novel therapeutic strategies targeting this enzyme. This technical guide provides a foundational resource for researchers and drug development professionals working with this important compound.

References

- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 3. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Inhibitor Binding to Human Carbonic Anhydrase XII: A Technical Guide

Introduction:

Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in various tumors, playing a crucial role in pH regulation of the tumor microenvironment.[1][2] Its involvement in cancer progression has made it a significant target for the development of novel anticancer therapies.[3][4] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the binding interactions between inhibitors and hCAXII, thereby guiding the design of potent and selective drug candidates.[5][6]

This technical guide provides an in-depth overview of the in silico modeling of inhibitor binding to hCAXII. As the specific compound "hCAXII-IN-2" did not yield specific public data, this whitepaper will utilize well-characterized inhibitors, such as Acetazolamide and SLC-0111, as illustrative examples to detail the methodologies and data presentation relevant to this area of research.

Quantitative Data Summary

The binding affinity of inhibitors to hCAXII is a critical quantitative measure of their potency. This data is typically presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). The following tables summarize the binding affinities for representative hCAXII inhibitors.

Table 1: Inhibition Constants (Ki) of Selected Inhibitors for Carbonic Anhydrase Isoforms

| Compound | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide | 10[7] | - | - |

| SLC-0111 | >400[8] | 45[9] | 4.5[8][9] |

| Compound 4g | - | - | 30.5[10] |

| Compound 1r | - | - | 4.3[2] |

| Compound 5f | - | - | Potent inhibitor[11] |

Table 2: Computational Binding Energy Calculations

| Compound | hCAXII Binding Free Energy (kcal/mol) | Method |

| V35 (ZINC09419065) | -44.17 | MMGBSA[12] |

| SLC-0111 | -49.41 | MMGBSA[12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline the typical protocols for molecular docking and molecular dynamics simulations of hCAXII inhibitors.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[13]

1. Protein Preparation:

-

The three-dimensional crystal structure of hCAXII is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. The zinc ion in the active site is a critical component and its coordination is carefully maintained.[14]

2. Ligand Preparation:

-

The 2D or 3D structure of the inhibitor is generated.

-

The ligand is prepared by assigning correct bond orders, adding hydrogens, and generating a low-energy 3D conformation.

3. Docking Simulation:

-

A docking program (e.g., AutoDock, GOLD, Glide) is used to perform the simulation.[13][15]

-

The active site is defined, typically centered on the catalytic zinc ion with a radius of 10-15 Å.[15]

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

-

A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

4. Analysis of Results:

-

The top-ranked docking poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.[15]

-

Key interacting residues, like Gln92, His94, His96, His119, and Thr199, are identified.[12][16]

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[12]

1. System Setup:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

-